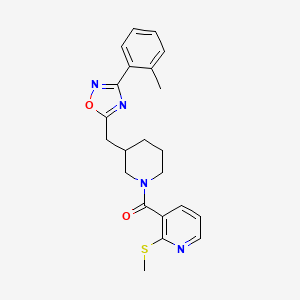

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide

Vue d'ensemble

Description

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” is a derivative of 4-(4-chlorothiophen-2-yl)thiazol-2-amine . It is a part of a class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring . Thiazoles are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves a multi-step synthetic approach . For instance, the synthesis of related thiazole derivatives involved the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine .Molecular Structure Analysis

The molecular structure of “this compound” would be similar to its parent compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, with an additional butyramide group attached. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to its parent compound, 4-(4-chlorothiophen-2-yl)thiazol-2-amine. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique

Biological Activity and Applications

- Chemical Analogues and Biological Activity : Thiophene analogues, including structures similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide, are evaluated for their potential biological activities. These compounds, when synthesized and assessed using in vitro methods such as the Salmonella reverse-mutation assay and the cell-transformation assay, indicate potential carcinogenicity. However, the studies also suggest uncertainties about their in vivo potential to induce tumors, emphasizing the importance of rigorous in vivo testing to establish their biological impacts (Ashby et al., 1978).

Pharmacological and Therapeutic Insights

- Comprehensive Reviews on Derivative Compounds : Reviews of the (thio)urea and benzothiazole derivatives, which are structurally related to this compound, reveal a broad spectrum of biological activities. These compounds have shown significance in medicinal chemistry, with applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus. Moreover, certain derivatives are used commercially as fungicides and herbicides. These comprehensive reviews provide insights into the chemical, pharmacological, and therapeutic potential of these classes of compounds (Rosales-Hernández et al., 2022).

Synthesis and Chemical Properties

- Synthetic Methodologies : Studies focusing on the synthesis of heterocyclic compounds similar to this compound highlight the importance and versatility of these compounds. The unique reactivity of certain precursors, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, in generating diverse heterocyclic compounds is emphasized. These studies offer insights into novel synthetic methodologies and the potential of these compounds in pharmaceutical research (Gomaa & Ali, 2020).

Mécanisme D'action

Target of Action

The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 , with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX , although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting the enzymes involved in their synthesis, this compound can effectively reduce these symptoms .

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX enzymes by N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

Safety and Hazards

Orientations Futures

The future research on “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butyramide” and its derivatives could focus on further exploring their biological activities, such as their potential anti-inflammatory and analgesic effects . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.

Propriétés

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDSCDAFUBVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330268 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

392248-58-7 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)